
Vaborbactam
Overview
Description
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor approved by the FDA in 2017 for use in combination with meropenem to treat complicated urinary tract infections and pyelonephritis caused by carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemases (KPCs) . Its mechanism involves reversible covalent binding to the active-site serine residue of class A and C β-lactamases, forming a tetrahedral intermediate that mimics the transition state of β-lactam hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Vaborbactam involves several key steps:
Starting Material: S-3-hydroxy-6-oxohexanoic acid ester.
Hydroxyl Protection: Protecting the hydroxyl group to prevent unwanted reactions.
Imidization: Formation of an imide intermediate.
Asymmetric Addition: Addition of borane or borate compounds to introduce the boronic acid moiety.
Amino Deprotection: Removal of protecting groups from the amino group.
Amidation: Formation of an amide bond.
Cyclization and Hydrolysis: Final steps to form the cyclic boronic acid structure of this compound
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process uses widely available and low-cost raw materials, safe and simple process steps, and environmentally friendly reaction conditions .
Types of Reactions:
Inhibition of Beta-Lactamases: this compound inhibits a variety of beta-lactamases, including Klebsiella pneumoniae carbapenemase, by forming a covalent bond with the active site serine of the enzyme.
Reversible Covalent Bond Formation: Boronic acids, like this compound, can reversibly form covalent bonds with alcohols, such as the active site serine in serine carbapenemases.
Common Reagents and Conditions:
Borane or Borate Compounds: Used in the asymmetric addition step.
Protecting Groups: Used to protect functional groups during synthesis.
Hydrolysis Conditions: Mild acidic or basic conditions to remove protecting groups and complete the synthesis
Major Products:
Scientific Research Applications
Vaborbactam has several scientific research applications:
Chemistry: Used as a model compound to study boronic acid chemistry and enzyme inhibition mechanisms.
Biology: Investigated for its ability to inhibit beta-lactamases in various bacterial strains.
Industry: Used in the development of new beta-lactamase inhibitors and antibiotic formulations.
Mechanism of Action
Vaborbactam exerts its effects by inhibiting beta-lactamase enzymes. It forms a covalent bond with the active site serine of the enzyme, preventing the hydrolysis of the beta-lactam ring in antibiotics. This inhibition restores the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Molecular Targets and Pathways:
Target: Beta-lactamase enzymes, including Klebsiella pneumoniae carbapenemase.
Pathway: Inhibition of beta-lactamase activity, leading to increased antibiotic efficacy
Comparison with Similar Compounds
Comparison with Similar β-Lactamase Inhibitors
Structural and Mechanistic Differences
Inhibitor | Class | Key Structural Features | Primary Targets |
---|---|---|---|
Vaborbactam | Cyclic boronic acid | Boronate ester, thiophene ring | KPC (class A), some class C enzymes |
Avibactam | Diazabicyclooctane (DBO) | Sulfonate group, bicyclic core | Class A (KPC, ESBLs), class C, some class D |
Relebactam | DBO | Piperidine ring, sulfonate group | Class A (KPC), class C |
Taniborbactam | Cyclic boronic acid | Benzooxaborole, carboxylate group | Class A, C, D, and some MBLs |
Key Insights :
- This compound ’s cyclic boronic acid structure enables selective inhibition of KPC enzymes but lacks a sulfonate group, which limits its binding to the anion-binding site of β-lactamases like CTX-M .
- Avibactam and relebactam (DBOs) use a sulfonate group to enhance interactions with class A/C/D enzymes, broadening their spectrum but with variable stability against KPC variants .
- Taniborbactam , a newer boronic acid inhibitor, extends activity to MBLs via a carboxylate moiety, addressing a critical gap in this compound’s coverage .
Spectrum of Activity
Table 1: In Vitro Activity Against Key Pathogens
Key Findings :
- with non-enzymatic resistance (e.g., porin loss, efflux pumps) .
- Avibactam and relebactam exhibit broader activity against AmpC and ESBL enzymes, with avibactam showing moderate inhibition of P. aeruginosa PDC enzymes .
- Clinical Relevance : In the TANGO II trial, meropenem-vaborbactam achieved 65.6% clinical cure in CRE infections, comparable to ceftazidime-avibactam (67.7%) but with fewer resistance emergence cases .
Resistance Mechanisms
Biological Activity
Vaborbactam is a novel cyclic boronic acid-based β-lactamase inhibitor that enhances the efficacy of meropenem against carbapenem-resistant Enterobacteriaceae (CRE). Its unique mechanism of action and biochemical properties make it a critical component in the fight against multidrug-resistant bacterial infections. This article explores the biological activity of this compound, including its inhibition characteristics, clinical efficacy, and relevant case studies.
This compound functions primarily as a β-lactamase inhibitor, targeting class A β-lactamases, particularly KPC (Klebsiella pneumoniae carbapenemase). It is designed to selectively inhibit these enzymes, which are responsible for the breakdown of carbapenems like meropenem. The inhibition constants () for this compound against various β-lactamases have been reported as follows:
Enzyme | Type | (μM) |
---|---|---|
KPC-2 | Class A | 0.056 ± 0.015 |
KPC-3 | Class A | 0.050 ± 0.016 |
SME-2 | Class A | Not specified |
BKC-1 | Class A | Not specified |
This compound exhibits a high affinity for KPC enzymes, with values indicating potent inhibition. In contrast, its activity against class B and D β-lactamases is significantly lower, highlighting its specificity for certain enzyme classes .
In Vitro Activity
In vitro studies demonstrate that this compound significantly enhances the antibacterial activity of meropenem against CRE. For instance, when tested against clinical isolates:
- Meropenem alone : MIC was 16 mg/L; MIC was >32 mg/L.
- Meropenem-vaborbactam combination : MIC was 0.5 mg/L; MIC was 32 mg/L.
This indicates that the combination therapy markedly improves efficacy against KPC-producing strains compared to meropenem alone .
Clinical Efficacy
The clinical efficacy of this compound has been evaluated in various studies, most notably in the TANGO II trial, which assessed its use in patients with confirmed or suspected CRE infections:
- Study Design : Phase 3, randomized controlled trial comparing meropenem-vaborbactam with best available therapy (BAT).
- Results :
- Clinical cure rates were significantly higher in the this compound group compared to BAT.
- Overall survival rates at 30 days were reported at approximately 90%.
The trial demonstrated that monotherapy with meropenem-vaborbactam was associated with lower mortality and reduced nephrotoxicity compared to traditional therapies .
Case Studies
Several case studies have highlighted the real-world effectiveness of meropenem-vaborbactam in treating serious CRE infections:
- Case Series Overview :
- Microbiological Outcomes :
Properties
IUPAC Name |
2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOWNWLVCOUUEX-WPRPVWTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027690 | |
Record name | Vaborbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360457-46-0 | |
Record name | (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1360457-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vaborbactam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360457460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vaborbactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12107 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vaborbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,6S)-[2-Hydroxy-3-(2-thiophen-2-yl-acetylamino)-[1,2]oxaborinan-6-yl]-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VABORBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C75676F8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.